tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

This 1,4'-bipiperidine intermediate features orthogonal protection with a Boc-carbamate at the 3-position and a free NH. This unique substitution pattern is non-interchangeable with 4-yl or methyl-carbamate analogs, making it essential for SAR studies on chemokine receptors and kinases, and for developing novel H3 receptor antagonists with optimized solubility.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
Cat. No. B14022324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [1,4'-bipiperidin]-3-ylcarbamate
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2CCNCC2
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-5-4-10-18(11-12)13-6-8-16-9-7-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
InChIKeyXEWWLMCXBOZEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate: Structural Properties and Procurement Baseline


tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate (CAS 2306263-64-7) is a heterocyclic carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group on the 3-amine of a 1,4'-bipiperidine scaffold . The compound has a molecular formula of C15H29N3O2 and a molecular weight of 283.41 g/mol . As an intermediate containing both a Boc-protected amine and a secondary piperidine, it serves as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly where the bipiperidine core is required for target engagement . Commercial sources typically offer the compound at 95-98% purity for research and development purposes .

Why tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate Cannot Be Readily Substituted by Other Bipiperidine Analogs


The precise substitution pattern and the orthogonal protecting group strategy of tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate make it non-interchangeable with other bipiperidine derivatives. While many bipiperidine-based compounds exist, the specific placement of the Boc-carbamate on the 3-position of one ring, combined with a free NH on the 4-position of the other, provides a unique vector for synthetic elaboration . Substituting this compound with a 4-yl or methyl-carbamate analog would alter the molecular geometry and the reactivity profile, potentially leading to different synthetic outcomes or requiring a complete redesign of the synthetic route . Furthermore, the bipiperidine core itself is a privileged scaffold for modulating biological targets such as chemokine receptors and kinases, and specific substitution is critical for achieving desired potency and selectivity profiles as seen in structure-activity relationship (SAR) studies [1].

Quantitative Evidence Guide for tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate Selection


Differentiation in Synthetic Accessibility: Boc Protection of a 3-Amino-1,4'-Bipiperidine Scaffold

The tert-butyl carbamate (Boc) group at the 3-position of the bipiperidine ring provides a key synthetic advantage. The Boc group is a standard protecting group for amines, known for its stability under basic conditions and ease of removal with mild acid (e.g., TFA) . This allows for sequential functionalization of the bipiperidine core. In contrast, an analog like tert-butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate (CAS 883512-77-4) features a methylene linker, which alters the distance and orientation of the carbamate relative to the core, impacting its utility as a building block for certain target molecules . While no direct head-to-head reactivity data is available for this specific compound, the class of Boc-protected piperidines is widely documented for predictable deprotection yields under standard conditions (typically >90% after optimization) .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Comparison of Physicochemical Properties: Lipophilicity and Topological Polar Surface Area

Key physicochemical parameters for tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate, such as LogP (1.7275) and Topological Polar Surface Area (TPSA, 53.6 Ų), have been reported . These values provide a baseline for predicting drug-like properties like membrane permeability and oral bioavailability. For comparison, an analog with an oxo group, tert-butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate (CAS 1219259-86-5), has a different molecular weight (297.39 g/mol) and an additional hydrogen bond acceptor, which would alter its LogP and TPSA, potentially affecting its pharmacokinetic profile in a lead series [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Inferred Target Engagement: Bipiperidine Scaffold in Kinase and GPCR Modulation

The 1,4'-bipiperidine scaffold is a known privileged structure for modulating biological targets, including chemokine receptors and kinases. For instance, a related series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were developed as histamine H3 receptor antagonists, with SAR studies demonstrating that specific substitution patterns on the bipiperidine core are essential for high in vitro potency and for minimizing hERG activity [1]. While tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate itself is a protected intermediate, its core structure is directly comparable to these active pharmacophores. The presence of the 3-carbamate positions this building block for conversion into potent inhibitors, whereas a simple 4,4'-bipiperidine (CAS 38818-10-5) lacks the pre-installed amine handle for further functionalization .

Kinase Inhibition GPCR Antagonism SAR Analysis

Potential for Solubility and Permeability Enhancement via Carbamate Moiety

The presence of a carbamate moiety on the bipiperidine core is not only a protecting group but can also confer favorable drug-like properties. Studies on natural product-like caged xanthones demonstrated that incorporating a bipiperidine carbamate moiety (as in compound 8n) led to improved aqueous solubility and permeability while maintaining comparable cytotoxicity, ultimately enhancing in vivo antitumor activity [1]. This class-level evidence suggests that the tert-butyl carbamate group in the target compound may similarly offer advantageous physicochemical properties compared to a free amine or a different N-substituent, making it a more attractive intermediate for developing bioavailable lead compounds.

Drug Delivery Prodrug Design Solubility Enhancement

Validated Application Scenarios for tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate


Synthesis of Histamine H3 Receptor Antagonists

This compound is ideally suited as a starting material for synthesizing novel histamine H3 receptor antagonists. The 1,4'-bipiperidine core is a validated pharmacophore for this target, and the protected 3-amine allows for the introduction of diverse substituents to optimize potency and reduce off-target effects like hERG binding [1].

Construction of Kinase Inhibitor Libraries

The bipiperidine scaffold is present in several kinase inhibitor patents (e.g., PIM kinase inhibitors) [1]. The orthogonal protection (Boc on 3-amine, free NH on the 4-position of the adjacent ring) allows for efficient parallel synthesis of diverse, structurally complex analogs for SAR studies [2].

Development of Chemokine Receptor (CCR) Modulators

The bipiperidine core is a recurring feature in CCR modulators, including potent CCR3 antagonists for treating asthma and rhinitis [1]. tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate provides a direct route to functionalizing this core at the 3-position, a key point for modulating chemokine receptor activity and selectivity [1].

Design of Water-Soluble Prodrugs of Cytotoxic Agents

The carbamate moiety, and specifically the 1,4'-bipiperidine-1'-carbamate residue, has been shown to dramatically improve aqueous solubility and antiproliferative activity when conjugated to DNA-intercalating agents like daunorubicin and chartreusin [1]. This makes the target compound a valuable intermediate for creating novel, more soluble prodrugs of known cytotoxic chemotypes.

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